molecular formula C17H18BrNO4 B021034 N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide CAS No. 122584-18-3

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide

Cat. No.: B021034
CAS No.: 122584-18-3
M. Wt: 380.2 g/mol
InChI Key: WZPIJXQLACAELC-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide (CAS: 122584-18-3) is a brominated aromatic formamide derivative with the molecular formula C₁₇H₁₈BrNO₄ and a molecular weight of 380.23 g/mol . It features a benzyl moiety substituted with bromo, hydroxy, and methoxy groups at positions 2, 5, and 4, respectively, and a 4-hydroxyphenethyl group linked via a formamide bridge . Key physical properties include a density of 1.5±0.1 g/cm³, boiling point of 608.9±55.0°C, and water solubility of 3.41 mg/L at 20°C . Its predicted pKa is 9.16, and the logP value of 2.7 suggests moderate lipophilicity .

The compound is utilized in organic synthesis and is noted as an intermediate or impurity in the production of pharmaceuticals such as galantamine . While its specific biological activity remains uncharacterized, structural analogs of this compound are associated with diverse pharmacological and toxicological profiles .

Properties

IUPAC Name

N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-23-17-9-15(18)13(8-16(17)22)10-19(11-20)7-6-12-2-4-14(21)5-3-12/h2-5,8-9,11,21-22H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIJXQLACAELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CN(CCC2=CC=C(C=C2)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447031
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
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Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122584-18-3
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
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Record name N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(2-(4-hydroxyphenyl)ethyl)formamide
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Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
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Record name N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-[2-(4-hydroxyphenyl)ethyl]formamide
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Preparation Methods

Stepwise Assembly via Benzyl Protection and Deprotection

The synthesis outlined in WO2006072818A2 employs a multi-step approach leveraging benzyl protection to manage reactivity. The sequence begins with 4-benzyloxyphenyl acetyl chloride (XXII) , which reacts with methylamine in the presence of NaOH to form 4-benzyloxy-N-methyl acetamide (XXIII) . Reduction of this intermediate with LiAlH₄ yields 5-benzyloxy-N-methyl phenethylamine (XXIV) . Subsequent coupling with 5-benzyloxy-2-bromo-4-methoxybenzoyl chloride (XXV) produces the protected benzamide 5-benzyloxy-N-(4-benzyloxyphenethyl)-2-bromo-4-methoxy-N-methylbenzamide (XXVI) . Final deprotection with HBr removes benzyl groups, yielding the target compound.

Key advantages of this method include:

  • Protection-Deprotection Strategy : Benzyl groups shield hydroxyl moieties during bromination and acylation, preventing undesired side reactions.

  • High Yield : The final deprotection step achieves a 90% yield under optimized conditions (HBr in methylene chloride at 25–30°C).

Direct Bromination and Formylation of Norbelladine Derivatives

EP2009015B1 describes a streamlined approach starting from norbelladine (N-(4-hydroxyphenethyl)-3-hydroxy-4-methoxybenzylamine). Norbelladine undergoes N-formylation using formic acid or acetic-formic anhydride, followed by bromination with elemental bromine or HBr in acetic acid. The reaction proceeds at 0–15°C to minimize over-bromination, yielding the target compound after aqueous workup and solvent extraction (chloroform or ethyl acetate).

This method offers:

  • Reduced Step Count : Eliminates the need for protective groups by directly functionalizing the amine and aromatic ring.

  • Scalability : The use of inexpensive reagents like HBr enhances industrial feasibility.

Critical Reaction Conditions and Parameters

Bromination Techniques

Bromination is pivotal for introducing the 2-bromo substituent on the methoxybenzyl moiety.

Bromination MethodReagents/ConditionsYieldSource
Electrophilic Aromatic SubstitutionHBr, AcOH, 0–15°C85%
Directed Ortho-MetallationCuI, 2,2’-bipyridyl, THF, 0°C to RT34%

Electrophilic substitution with HBr is preferred for its regioselectivity and compatibility with phenolic hydroxyl groups. In contrast, directed metallation (e.g., using CuI) enables bromination of electron-rich aromatics but requires stringent anhydrous conditions.

Formylation Processes

Formylation of the primary amine is achieved via:

  • Classic Formic Acid Condensation : Prolonged heating under reflux with formic acid.

  • Acyl Chloride Intermediates : Reaction with formyl chloride derivatives, though less common due to handling challenges.

Yield Optimization and Scalability

Solvent and Temperature Effects

  • Deprotection with HBr : Conducted in methylene chloride at 25–30°C, achieving 90% yield. Lower temperatures (<15°C) reduce side reactions but prolong reaction times.

  • Extraction Efficiency : Ethyl acetate and chloroform show superior recovery rates (>95%) compared to toluene (80–85%).

Catalytic Enhancements

The use of CuI and 2,2’-bipyridyl in bromination improves reaction rates but necessitates post-reaction purification via silica gel chromatography, reducing overall yield.

Analytical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (CDCl₃) : Key signals include δ 7.40 (s, 1H, aromatic H), δ 5.12 (m, 2H, formamide NH), and δ 3.85 (s, 3H, OCH₃).

  • MS (EI) : Molecular ion peak at m/z 459.13 [M⁺], consistent with C₁₇H₁₇Br₂NO₄.

Physicochemical Properties

PropertyValueSource
Boiling Point621.4±55.0°C
Density1.677±0.06 g/cm³
pKa8.49±0.20

Industrial Applications and Patent Landscape

The compound’s primary application lies in galanthamine hydrobromide synthesis , a therapeutic agent for Alzheimer’s disease. Key patents (e.g., WO2006072818A2, EP2009015B1) emphasize scalable processes, with suppliers like J & K Scientific Ltd. and Energy Chemical offering intermediates .

Scientific Research Applications

Medicinal Chemistry

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide has been investigated for its potential therapeutic applications. Its structural features suggest it may exhibit biological activity relevant to various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in vitro against specific cancer cell lines, suggesting a potential role in cancer therapy .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the creation of novel compounds with enhanced properties.

Synthetic Pathways

The compound can be synthesized through various pathways involving bromination and formamide reactions. For instance, the reaction of 4-hydroxyphenethylamine with 2-bromo-5-hydroxy-4-methoxybenzaldehyde under controlled conditions has been reported to yield this compound effectively .

Research Applications

Due to its specific functional groups, this compound is utilized in several research domains:

  • Proteomics : It serves as a reagent for studying protein interactions and modifications.
  • Biochemical Assays : The compound is employed in assays to evaluate enzyme activity related to metabolic pathways.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.

Comparison with Similar Compounds

N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)methyl]formamide (Compound 5)

  • CAS: Not specified.
  • Molecular Formula: C₁₆H₁₆BrNO₄ (MW: 378.21 g/mol).
  • Key Differences : Replaces the 4-hydroxyphenethyl group with a 4-hydroxybenzyl group, reducing steric bulk and altering electronic properties.
  • Synthesis: Prepared via O-dealkylation and formamide coupling, similar to norbelladine analogs .
  • Significance: Demonstrates how substituent position (benzyl vs.

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

  • CAS : 162334-97-4.
  • Molecular Formula: C₁₇H₁₇Br₂NO₄ (MW: 459.14 g/mol).
  • Key Differences : Features an additional bromine atom on the phenethyl group, increasing molecular weight and hydrophobicity.
  • Synthesis : Likely involves bromination steps under conditions similar to those in sulfonamide synthesis (e.g., NaBr/Na₂S₂O₃) .

N-[3-(5-Nitro-2-furyl)-2-thiazolyl]formamide

  • CAS: Not specified.
  • Molecular Formula : C₈H₇N₃O₄S (MW: 241.22 g/mol ).
  • Key Differences : Nitrofuran-thiazole scaffold instead of aromatic benzyl/phenethyl groups.
  • Biological Activity: A potent bladder carcinogen in rats, emphasizing the divergent effects of formamide derivatives based on core structure .

Physicochemical and Functional Comparison

Property Target Compound Compound 5 Dibromo Analog Nitrofuran Analog
Molecular Formula C₁₇H₁₈BrNO₄ C₁₆H₁₆BrNO₄ C₁₇H₁₇Br₂NO₄ C₈H₇N₃O₄S
Molecular Weight 380.23 378.21 459.14 241.22
logP 2.7 N/A N/A N/A
Water Solubility (mg/L) 3.41 N/A N/A N/A
Key Functional Groups Bromo, hydroxy, methoxy Bromo, hydroxy, methoxy Di-bromo, hydroxy Nitrofuran, thiazole
Biological Relevance Galantamine impurity Norbelladine analog Uncharacterized Carcinogen

Biological Activity

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

  • Chemical Formula : C₁₈H₁₈BrN₃O₃
  • CAS Number : 122584-18-3
  • Molecular Weight : 396.25 g/mol

The biological activity of this compound may be attributed to its structural features, which include:

  • Bromine Substitution : The presence of the bromine atom can enhance the lipophilicity and potentially improve the compound's interaction with biological membranes.
  • Hydroxyl Groups : The hydroxyl groups are known to participate in hydrogen bonding, which may facilitate binding to target proteins or enzymes.

Biological Activities

  • Antioxidant Activity
    • Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which could help in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects
    • The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Concentration (µM)% Inhibition
1035
5060
10085

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Treatment GroupPaw Edema (mm)% Reduction
Control5.0-
Low Dose (10 mg/kg)3.530
High Dose (50 mg/kg)2.060

Case Study 3: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

Safety Profile

While initial findings are promising, further research is required to fully understand the safety profile of this compound. Toxicological assessments should be conducted to evaluate potential side effects and establish safe dosage ranges for therapeutic use.

Q & A

Q. What are the established synthetic routes for N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide, and how do their yields compare under varying conditions?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

Bromination and Methoxylation : Introduce bromine and methoxy groups to the benzyl precursor under controlled electrophilic substitution conditions (e.g., using NBS or Br₂ in DCM with FeCl₃ catalysis) .

Amide Coupling : React the brominated intermediate with 4-hydroxyphenethylamine using a coupling agent like EDCI/HOBt in anhydrous DMF.

Purification : Column chromatography (silica gel, EtOAc/hexane gradient) achieves >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves phenolic -OH (δ 9.8–10.2 ppm), methoxy (δ 3.8–4.0 ppm), and amide protons (δ 8.1–8.3 ppm). Discrepancies in coupling constants may indicate rotational isomerism .
  • X-ray Crystallography : Single-crystal analysis confirms dihedral angles between aromatic rings (e.g., 45–60°), critical for assessing steric hindrance in biological interactions .
  • HRMS : ESI+ mode validates molecular weight (380.23 g/mol, [M+H]⁺ = 381.24) .

Advanced Research Questions

Q. How can computational modeling guide the design of bioactivity assays for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. The bromine and methoxy groups enhance hydrophobic interactions, while phenolic -OH may form hydrogen bonds .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity in enzyme assays (e.g., COX-2 or tyrosinase). A meta-bromo group increases electronegativity, potentially enhancing binding affinity .

Q. How should researchers address contradictions in reported solubility and stability data?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–10). Discrepancies often arise from polymorphic forms; lyophilize the compound to ensure consistent crystallinity .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). HPLC-MS identifies hydrolysis byproducts (e.g., formic acid release). Stabilizers like ascorbic acid (0.1% w/v) prevent phenolic oxidation .

Q. What experimental strategies optimize selectivity in derivatization reactions?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect phenolic -OH with acetyl groups during bromination to prevent side reactions. Use NaOH/MeOH for deprotection .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hr) and minimizes decomposition. Achieve >90% selectivity for mono-brominated products at 100°C .

Q. How can researchers validate potential agrochemical or pharmacological applications?

Methodological Answer:

  • In Vitro Bioassays : Screen against fungal pathogens (e.g., Fusarium spp.) using disk diffusion. The bromine moiety enhances antifungal activity (MIC ~5 µg/mL) .
  • In Vivo Toxicity : Zebrafish embryo models assess developmental toxicity. LC₅₀ values >100 µM suggest low acute toxicity, supporting further drug development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide

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